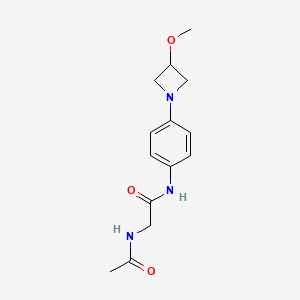
2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features an acetamido group and a methoxyazetidinyl phenyl moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamido group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide
Uniqueness
2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is unique due to the presence of the methoxyazetidinyl group, which imparts distinct chemical and biological properties compared to other acetamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- IUPAC Name : this compound
The compound features an acetamido group and a methoxyazetidine moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : Many acetamides act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The presence of the azetidine ring suggests potential interactions with neurotransmitter receptors.
Antitumor Activity
A study examining derivatives of acetamides found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Another aspect of the biological activity includes anti-inflammatory properties. Compounds in the acetamide class have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Studies
-
Cytotoxicity in Cancer Cells
- A study tested the compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 20 µM.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, increasing levels of cytochrome c in the cytosol.
-
Anti-inflammatory Activity
- In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.
- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-acetamido-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)15-7-14(19)16-11-3-5-12(6-4-11)17-8-13(9-17)20-2/h3-6,13H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHXWUVYEKQHGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













